2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a fluoro group, a methoxyphenylsulfonyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro and methoxyphenylsulfonyl groups. The final step involves the acylation of the quinoline derivative with phenylacetamide under controlled conditions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the quinoline core.
Scientific Research Applications
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide stands out due to its specific substitution pattern and the presence of the phenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-8-10-19(11-9-18)33(30,31)22-14-27(15-23(28)26-17-5-3-2-4-6-17)21-12-7-16(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOKLZIVZMORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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